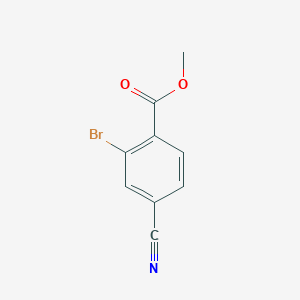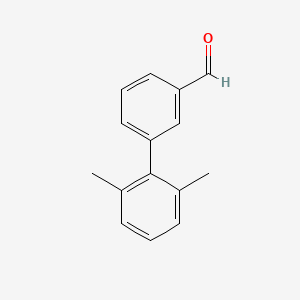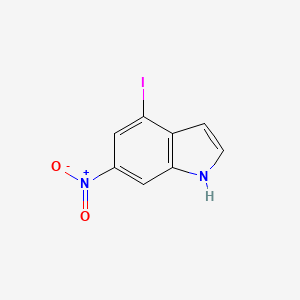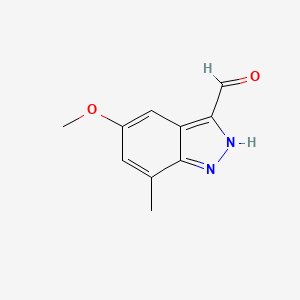
甲基3-(4-氟苯基)丙酸酯
描述
Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the CAS Number: 2928-14-5 . It has a molecular weight of 182.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-fluorophenyl)propanoate is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical And Chemical Properties Analysis
Methyl 3-(4-fluorophenyl)propanoate is a liquid at room temperature . It has a flash point of 91.9°C and a boiling point of 232.6±15.0°C at 760 mmHg .科学研究应用
1. 抗雄激素活性
甲基3-(4-氟苯基)丙酸酯作为某些化合物结构的一部分,已被研究其抗雄激素活性。具体来说,类似4'-氰基-3-[(4-氟苯基)磺酰]-2-羟基-2-甲基-3'-(三氟甲基)丙酰苯胺的衍生物在治疗雄激素反应性良性和恶性疾病方面表现出潜力(Tucker, Crook, & Chesterson, 1988)。另一项研究解析了包含4-氟苯基团的非类固醇抗雄激素ICI 176334,以确定活性对映体的绝对构型(Tucker & Chesterson, 1988)。
2. 放射性示踪剂开发
包含4-氟苯基团的化合物已被开发为靶向特定受体的放射性示踪剂,如鞘氨醇-1-磷酸受体1(S1PR1)。这些示踪剂在临床人群中成像炎症方面具有应用,如评估这些化合物的安全性和剂量学所示(Brier et al., 2022)。这些放射性药物的自动合成符合良好生产规范,突显了它们在广泛临床应用中的潜力(Luo et al., 2019)。
3. 结构和紫外研究
作为各种衍生物的一部分,4-氟苯基团已经被用于结构和紫外研究,以了解它们的相互作用,如与DNA的相互作用。例如,涉及5-氟苯基团的两个尿嘧啶衍生物的分析揭示了它们的晶体结构和与DNA的相互作用的见解(Yao, Yi, Zhou, & Xiong, 2013)。
4. 抗炎和抗肿瘤活性
多项研究调查了含有4-氟苯基团的化合物的抗炎和抗肿瘤活性。例如,从杜仲叶中提取的新酚类化合物,包括含有3,4-氟苯基团的衍生物,显示出抗炎效果(Ren et al., 2021)。另一项研究合成并评估了新型嘧啶基吡唑衍生物对肿瘤细胞系的细胞毒活性(Naito et al., 2005)。
安全和危害
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
作用机制
Target of Action
Methyl 3-(4-fluorophenyl)propanoate is a complex organic compound
Mode of Action
The mode of action of Methyl 3-(4-fluorophenyl)propanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would require further investigation.
属性
IUPAC Name |
methyl 3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXMWBQKYTDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628843 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2928-14-5 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


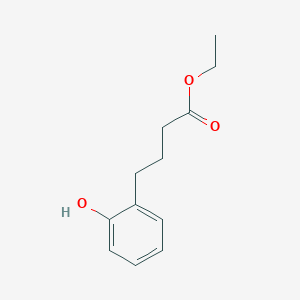
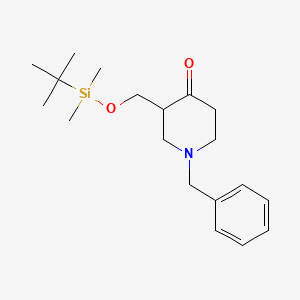
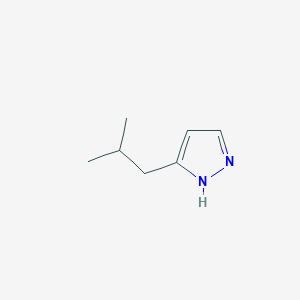
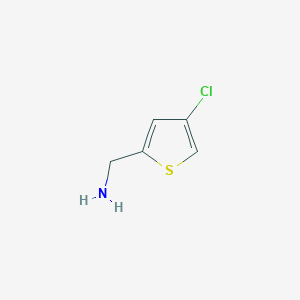
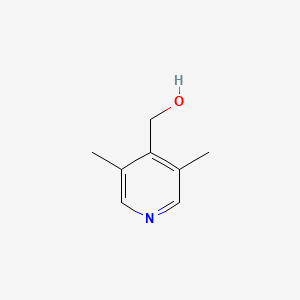
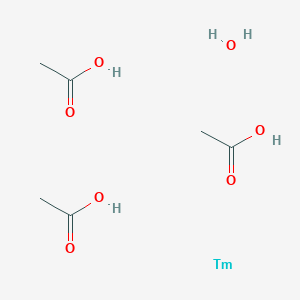
![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)
